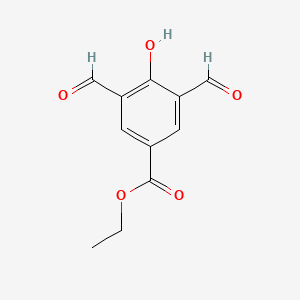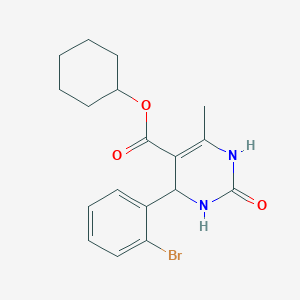![molecular formula C19H22O4 B4972322 1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4972322.png)
1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone is a chemical compound that belongs to the family of aryl ketones. It is commonly known as EPP or Ethylphenidate. EPP has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of EPP is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and reduce symptoms of ADHD and other psychiatric disorders.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and reduce symptoms of ADHD and other psychiatric disorders. EPP has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. EPP has also been shown to have a high degree of selectivity for dopamine and norepinephrine transporters, which can make it a useful tool for studying these neurotransmitters. However, EPP has several limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. EPP also has a narrow therapeutic window, which can make it difficult to dose accurately.
Direcciones Futuras
There are several future directions for the study of EPP. One potential direction is to study its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another potential direction is to study its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to better understand the long-term effects of EPP and its potential for abuse.
Conclusion:
In conclusion, 1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It has been shown to have several biochemical and physiological effects, including an increase in the release of dopamine and norepinephrine in the brain. While EPP has several advantages for lab experiments, it also has several limitations, including a short half-life and a narrow therapeutic window. There are several future directions for the study of EPP, including its potential use in the treatment of other psychiatric disorders and as a cognitive enhancer in healthy individuals.
Métodos De Síntesis
The synthesis of EPP is a complex process that involves several steps. The most commonly used method for synthesizing EPP is the Friedel-Crafts acylation of 3-(4-ethoxyphenoxy) propyl chloride with phenylacetyl chloride. The reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst. The resulting product is then purified using column chromatography to obtain pure EPP.
Aplicaciones Científicas De Investigación
EPP has been used extensively in scientific research due to its potential applications in various fields. It has been studied as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPP has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-16-9-11-17(12-10-16)22-13-6-14-23-19-8-5-4-7-18(19)15(2)20/h4-5,7-12H,3,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEWRZVDROZHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [5-(N-isopropylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B4972282.png)
![N-(2-hydroxyethyl)-N-isopropyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972290.png)
![7-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B4972291.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4972300.png)
![(3S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B4972304.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4972305.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4972306.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B4972317.png)
![2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4972318.png)
![6-tert-butyl-2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4972334.png)

